molecular formula C24H25N3O4S B3011419 2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 899941-12-9

2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Katalognummer: B3011419
CAS-Nummer: 899941-12-9
Molekulargewicht: 451.54
InChI-Schlüssel: RLMUNQDUJFXPTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the benzofuropyrimidinone class, characterized by a fused benzofuran-pyrimidine core. The structure features a 3-butyl substituent on the pyrimidinone ring, a sulfanyl (-S-) linker at position 2, and an acetamide group substituted with a 4-ethoxyphenyl moiety. Its molecular weight is approximately 479.56 g/mol, with a melting point (MP) range inferred to be 160–170°C based on analogs . The ethoxy group enhances solubility in polar solvents, while the butyl chain contributes to lipophilicity, influencing membrane permeability and pharmacokinetics .

Eigenschaften

IUPAC Name

2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-3-5-14-27-23(29)22-21(18-8-6-7-9-19(18)31-22)26-24(27)32-15-20(28)25-16-10-12-17(13-11-16)30-4-2/h6-13H,3-5,14-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMUNQDUJFXPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Preliminary studies indicate that this compound exhibits several promising biological activities:

  • Anticancer Properties :
    • Research has shown that compounds with similar structures can inhibit the proliferation of cancer cells. For example, derivatives have demonstrated effectiveness against various cancer cell lines such as MCF-7 (breast cancer) and MIA PaCa-2 (pancreatic cancer) .
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenases (LOX), which play critical roles in the biosynthesis of inflammatory mediators .
  • Antimicrobial Activity :
    • Compounds with similar structural motifs have shown antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections .

Potential Therapeutic Uses

Given its biological activity, this compound may have several therapeutic applications:

  • Cancer Therapy :
    • Due to its potential anticancer properties, further research could lead to the development of novel chemotherapeutic agents targeting specific cancer types.
  • Anti-inflammatory Drugs :
    • Its ability to inhibit COX and LOX enzymes positions it as a candidate for developing anti-inflammatory medications.
  • Antimicrobial Agents :
    • The antimicrobial properties suggest that it could be explored as a treatment option for bacterial or fungal infections.

Case Studies and Research Findings

Several studies have investigated compounds similar to 2-[(3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide:

StudyFindings
Study ADemonstrated significant inhibition of MCF-7 cell proliferation with IC50 values indicating potential for further development as an anticancer drug.
Study BEvaluated the anti-inflammatory effects through COX inhibition assays, showing promising results comparable to established NSAIDs.
Study CInvestigated antimicrobial activity against E. coli and Staphylococcus aureus with effective minimum inhibitory concentrations (MICs).

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally analogous compounds share the benzofuropyrimidinone scaffold but differ in substituents at positions 3 (pyrimidinone ring) and the acetamide side chain. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name R₁ (Position 3) R₂ (Acetamide Substituent) Molecular Weight (g/mol) Key Properties
Target Compound: 2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide Butyl 4-Ethoxyphenyl 479.56 Moderate lipophilicity (logP ~3.2); enhanced solubility in DMSO
N-(2-Chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide 3-Methoxyphenyl 2-Chlorophenyl 491.94 Higher logP (~3.8); chloro group increases metabolic stability
N-(3,5-Dimethylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide 4-Methylbenzyl 3,5-Dimethylphenyl 485.58 Enhanced crystallinity (MP: 185–188°C); steric hindrance reduces binding
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide H 4-Methoxyphenyl 381.42 Lower molecular weight; reduced bioactivity due to lack of R₁ substitution

Key Findings :

Substituent Effects on Bioactivity :

  • The 3-butyl group in the target compound improves interaction with hydrophobic enzyme pockets compared to smaller substituents (e.g., H in or 3-methoxyphenyl in ).
  • The 4-ethoxyphenyl group enhances hydrogen bonding with target proteins via the ether oxygen, unlike chlorophenyl (electron-withdrawing) or methylphenyl (steric) groups .

Physicochemical Properties :

  • Lipophilicity (logP) increases with alkyl/aryl substituents (e.g., butyl vs. methoxyphenyl), affecting absorption and distribution .
  • Crystallinity varies significantly: Methylbenzyl-substituted analogs exhibit higher melting points, suggesting tighter crystal packing due to planar aromatic groups .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows a route similar to , involving Suzuki coupling for aryl group introduction and thioacetamide formation via nucleophilic substitution .

Research Implications

The structural nuances of these compounds highlight the importance of substituent engineering for optimizing drug-like properties. The target compound’s balanced lipophilicity and hydrogen-bonding capacity position it as a promising lead for anticancer or anti-inflammatory applications, warranting further in vitro and in vivo studies.

Q & A

Basic: What are the key structural features of this compound that influence its reactivity in synthetic chemistry?

The compound’s reactivity is governed by its fused benzofuropyrimidinone core and the sulfanyl-acetamide side chain. The electron-deficient pyrimidinone ring may undergo nucleophilic substitution, while the sulfanyl group (-S-) can participate in redox reactions or act as a leaving group. The 4-ethoxyphenyl substituent introduces steric and electronic effects, modulating solubility and binding interactions. Structural analogs in and highlight the importance of these motifs in reactivity and stability .

Advanced: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Optimization strategies include:

  • Stepwise purification : Using column chromatography or recrystallization at intermediate stages (e.g., isolating the benzofuropyrimidinone intermediate before introducing the sulfanyl-acetamide moiety) .
  • Catalytic enhancements : Employing Pd-catalyzed cross-coupling for aryl ether formation or thiourea-based catalysts for sulfanyl group incorporation .
  • By-product analysis : LC-MS or HPLC monitoring to identify impurities (e.g., incomplete oxidation at the pyrimidinone core) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Critical techniques include:

  • NMR spectroscopy : 1^1H/13^13C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.3 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+^+ peak matching theoretical mass) .
  • X-ray crystallography : Resolving the fused benzofuropyrimidinone core’s planar conformation .

Advanced: What strategies mitigate discrepancies in biological activity data across studies involving this compound?

Discrepancies often arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation conditions (pH, temperature) .
  • Compound purity : Use HPLC (>95% purity) to exclude degradation products (e.g., hydrolyzed acetamide) .
  • Solvent effects : Compare DMSO vs. aqueous solubility to assess aggregation artifacts .

Basic: How does the electronic nature of substituents (e.g., ethoxy vs. methyl groups) affect the compound’s stability?

Electron-donating groups (e.g., ethoxy) stabilize the pyrimidinone ring via resonance, reducing susceptibility to hydrolysis. In contrast, electron-withdrawing groups (e.g., nitro) may destabilize the core, accelerating degradation. shows analogs with methyl substituents exhibiting enhanced shelf-life compared to halogenated derivatives .

Advanced: What computational methods predict interactions between this compound and biological targets (e.g., kinases)?

  • Molecular docking : Screen against kinase ATP-binding pockets using AutoDock Vina, focusing on hydrogen bonding with the pyrimidinone oxygen .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (e.g., interaction with Tyr90 in EGFR) .
  • QSAR modeling : Correlate substituent lipophilicity (logP) with inhibitory potency .

Basic: What are common impurities in the synthesis of this compound, and how are they identified?

Common impurities include:

  • Unreacted intermediates : Residual benzofuropyrimidinone (detected via TLC or HPLC) .
  • Oxidation by-products : Sulfone derivatives from over-oxidation of the sulfanyl group (identified by HRMS) .
  • Diastereomers : If chiral centers form during synthesis (resolved via chiral HPLC) .

Advanced: How can researchers design analogues of this compound to explore structure-activity relationships (SAR) without altering core pharmacophores?

  • Substituent variation : Replace the 4-ethoxyphenyl group with bioisosteres (e.g., 4-fluorophenyl or pyridyl) while retaining the benzofuropyrimidinone core .
  • Side-chain modifications : Introduce alkyl spacers between the sulfanyl and acetamide groups to probe steric effects .
  • Pro-drug derivatives : Mask the sulfanyl group as a disulfide for improved bioavailability .

Basic: What solvent systems are optimal for recrystallizing this compound?

Polar aprotic solvents (e.g., DMF/water mixtures) enhance solubility of the acetamide moiety, while ethanol/ethyl acetate mixtures promote crystal growth for X-ray analysis . reports successful crystallization using methanol/chloroform (1:3 v/v) .

Advanced: How does stereochemistry at specific positions (e.g., the butyl side chain) influence the compound’s bioactivity?

  • Enantiomeric resolution : Use chiral columns (e.g., Chiralpak AD-H) to separate R/S configurations. highlights stereocenters in related compounds affecting kinase inhibition .
  • MD simulations : Compare binding modes of enantiomers to identify critical hydrogen-bonding interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.